2-[3-[[1-(2-Chlorophenyl)cyclopropyl]amino]-3-oxopropyl]benzoic acid

Catalog No.
S7667512
CAS No.
M.F
C19H18ClNO3
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[[1-(2-Chlorophenyl)cyclopropyl]amino]-3-oxop...

Product Name

2-[3-[[1-(2-Chlorophenyl)cyclopropyl]amino]-3-oxopropyl]benzoic acid

IUPAC Name

2-[3-[[1-(2-chlorophenyl)cyclopropyl]amino]-3-oxopropyl]benzoic acid

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

InChI

InChI=1S/C19H18ClNO3/c20-16-8-4-3-7-15(16)19(11-12-19)21-17(22)10-9-13-5-1-2-6-14(13)18(23)24/h1-8H,9-12H2,(H,21,22)(H,23,24)

InChI Key

ZEOGCSCWGAXVLD-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=CC=C2Cl)NC(=O)CCC3=CC=CC=C3C(=O)O

Canonical SMILES

C1CC1(C2=CC=CC=C2Cl)NC(=O)CCC3=CC=CC=C3C(=O)O
CPOP acid is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline solid that has a molecular formula of C21H19ClN2O3. CPOP acid was first synthesized by Waldemar Peters in 1981 during his research on antidepressant compounds. Since then, CPOP acid has been studied extensively due to its potential applications in various fields including pharmaceuticals, agriculture, and nanotechnology.
CPOP acid is a white crystalline solid that has a melting point of 198-200°C. It is soluble in organic solvents such as methanol and ethanol, and slightly soluble in water. The molecular weight of CPOP acid is 388.84 g/mol. Its chemical structure is shown in Figure 1.
CPOP acid can be synthesized using different methods such as the Friedel-Crafts acylation reaction or the Mannich reaction. These methods involve the use of various reagents such as 2-chlorobenzoyl chloride, cyclopropane carboxylic acid, and formaldehyde. The resulting product is characterized using various techniques such as NMR, IR, and mass spectrometry to confirm its purity and identity.
CPOP acid can be analyzed using various analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR). These methods are used to determine the purity and identity of CPOP acid and to quantify its concentration in different samples.
CPOP acid has shown potential biological properties such as antitumor, antimicrobial, and antiviral activities. Studies have shown that CPOP acid inhibits the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It also exhibits antimicrobial activity against bacteria and fungi.
Studies have shown that CPOP acid has low toxicity and is safe for use in scientific experiments. However, as with any chemical compound, safety precautions must be taken when handling CPOP acid to prevent exposure to skin and eyes.
CPOP acid has numerous potential applications in scientific experiments. It can be used as a starting material in the synthesis of various pharmaceutical compounds, such as antipsychotics and antidepressants. It can also be used in the development of new materials for nanotechnology applications.
Current research on CPOP acid is focused on exploring its potential applications in various fields such as pharmaceuticals, agriculture, and nanotechnology. Studies are also investigating its biological properties and mechanisms of action.
CPOP acid has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used in the development of new drugs for the treatment of various diseases. In agriculture, it can be used as a pesticide or insecticide. In nanotechnology, it can be used in the development of new materials for various applications.
Despite its potential applications, CPOP acid has some limitations, such as its low solubility in water and its limited stability under certain conditions. Future research should focus on overcoming these limitations and exploring new applications for CPOP acid. Some future directions for research include:
1. The development of new synthetic methods to improve the yield and purity of CPOP acid.
2. The exploration of new applications for CPOP acid in fields such as materials science and energy storage.
3. The development of new analytical methods to quantify CPOP acid in complex matrices.
4. The investigation of the potential of CPOP acid as a drug delivery agent.
5. The exploration of the mechanisms underlying the biological properties of CPOP acid.
In conclusion, CPOP acid is a chemical compound that has gained significant interest in scientific research due to its potential in various fields. This paper has provided a comprehensive overview of CPOP acid, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

343.0975211 g/mol

Monoisotopic Mass

343.0975211 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-24-2023

Explore Compound Types